molecular formula C19H25NO2 B13733780 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline CAS No. 15382-80-6

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline

Cat. No.: B13733780
CAS No.: 15382-80-6
M. Wt: 299.4 g/mol
InChI Key: LQKJJHVBQBFZAV-UHFFFAOYSA-N
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Description

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline is an organic compound with the molecular formula C19H25NO2. It is known for its unique structure, which includes a methoxy group, an aniline group, and a pentoxy chain attached to a methylphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline typically involves the reaction of 3-methoxyaniline with 5-(2-methylphenyl)pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aniline group can be reduced to form a corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-[5-(2-methylphenyl)pentoxy]benzaldehyde or 3-methoxy-4-[5-(2-methylphenyl)pentoxy]benzoic acid.

    Reduction: Formation of this compound derivatives with reduced aniline groups.

    Substitution: Formation of nitrated or halogenated derivatives of this compound.

Scientific Research Applications

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of aromatic compounds with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and aniline groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The methoxy and pentoxy groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-[5-(2-chlorophenyl)pentoxy]aniline
  • 3-methoxy-4-[5-(2-fluorophenyl)pentoxy]aniline
  • 3-methoxy-4-[5-(2-bromophenyl)pentoxy]aniline

Uniqueness

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

15382-80-6

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline

InChI

InChI=1S/C19H25NO2/c1-15-8-5-6-10-16(15)9-4-3-7-13-22-18-12-11-17(20)14-19(18)21-2/h5-6,8,10-12,14H,3-4,7,9,13,20H2,1-2H3

InChI Key

LQKJJHVBQBFZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCCCOC2=C(C=C(C=C2)N)OC

Origin of Product

United States

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